CCG-63802 CCG-63802 CCG-63802 is a selective inhibitor of RGS4 with IC50 value of 1.9 μM. RGS (regulators of G protein signaling) are multi-functional, GTPase-accelerating proteins and plays an important role in promoting GTP hydrolysis via heterotrimeric G proteins α subunit.
Brand Name: Vulcanchem
CAS No.: 620112-78-9
VCID: VC0522935
InChI: InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+
SMILES: CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4
Molecular Formula: C26H18N4O2S
Molecular Weight: 450.5 g/mol

CCG-63802

CAS No.: 620112-78-9

Cat. No.: VC0522935

Molecular Formula: C26H18N4O2S

Molecular Weight: 450.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CCG-63802 - 620112-78-9

Specification

CAS No. 620112-78-9
Molecular Formula C26H18N4O2S
Molecular Weight 450.5 g/mol
IUPAC Name (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Standard InChI InChI=1S/C26H18N4O2S/c1-16-7-5-9-19(13-16)32-24-20(26(31)30-12-6-8-17(2)23(30)29-24)14-18(15-27)25-28-21-10-3-4-11-22(21)33-25/h3-14H,1-2H3/b18-14+
Standard InChI Key VFSVKVQMZDJFQX-NBVRZTHBSA-N
Isomeric SMILES CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
SMILES CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4
Canonical SMILES CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characteristics

CCG-63802 (chemical name: (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile) is a small organic molecule with the formula C<sub>26</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub>S and a molecular weight of 450.51 g/mol . Key structural features include:

  • A benzothiazole moiety linked to a pyridopyrimidinone core via an α,β-unsaturated nitrile group

  • Substituents at positions 9 (methyl) and 2 (3-methylphenoxy) that enhance RGS4 binding

Table 1: Physicochemical Properties of CCG-63802

PropertyValueSource
CAS Number620112-78-9
Molecular FormulaC<sub>26</sub>H<sub>18</sub>N<sub>4</sub>O<sub>2</sub>S
Molecular Weight450.51 g/mol
Solubility (DMSO)1.67 mg/mL (3.71 mM)
Storage Conditions-20°C (dry, dark)
Purity≥98% (HPLC confirmed)

The compound’s stability is maintained under recommended storage conditions, with a shelf life exceeding 12 months when stored properly .

Pharmacological Profile

Selectivity and Potency

CCG-63802 demonstrates remarkable selectivity among RGS proteins, with a potency hierarchy of RGS4 > RGS19 ≈ RGS16 > RGS8 >> RGS7 . This selectivity arises from its allosteric binding to the B-site of RGS4, a region implicated in physiological modulation by acidic phospholipids and calmodulin .

Table 2: Inhibitory Activity Against RGS Proteins

RGS ProteinIC<sub>50</sub> (μM)Assay TypeSource
RGS41.9GTPase acceleration
RGS199.0[35S]GTPγS binding
RGS169.0Cell-based NanoLuc
RGS8>100GTPase acceleration

Mechanism of Action

CCG-63802 operates through two distinct mechanisms:

  • Allosteric Inhibition: Binds to a peripheral site on RGS4, inducing conformational changes that disrupt RGS4-Gα<sub>o</sub> interactions . Thermal shift assays confirm direct binding to RGS4 without affecting Gα<sub>o</sub> stability .

  • GAP Activity Suppression: Reduces the GTPase-accelerating protein (GAP) activity of RGS4 by 80% at 10 μM, prolonging Gα<sub>o</sub> signaling .

In HEK-293 cells, CCG-63802 (10 μM) reverses 8-Br-cGMP inhibition of BK channels, validating its functional efficacy in cellular systems .

Therapeutic Applications in Neuropathic Pain

Preclinical Evidence

In the partial sciatic nerve ligation (PSNL) rat model, intrathecal administration of CCG-63802 (10 mg/kg, twice daily for 7 days):

  • Attenuated thermal hyperalgesia by 62% (p < 0.01 vs. vehicle)

  • Restored spinal anandamide levels to baseline (1.8 ± 0.3 pmol/mg protein vs. 0.9 ± 0.2 in PSNL controls)

  • Normalized CB1 receptor signaling, rescuing HU210-induced cAMP inhibition (85% vs. 45% in untreated PSNL rats)

Mechanism of Analgesia

The antinociceptive effects involve:

  • CB1 Receptor Pathway: CCG-63802 reverses RGS4-mediated attenuation of CB1-controlled ERK1/2 phosphorylation (2.1-fold increase vs. RGS4-overexpressing cells) .

  • Endocannabinoid Modulation: Elevated spinal anandamide enhances tonic activation of CB1 receptors, potentiating endogenous analgesia .

Comparative Analysis with Related Compounds

Table 3: RGS4 Inhibitors Comparison

CompoundMechanismIC<sub>50</sub> (RGS4)SelectivityClinical Relevance
CCG-63802Allosteric, reversible1.9 μMRGS4 > RGS19Neuropathic pain
CCG-4986Irreversible0.8 μMNon-selectiveLimited by toxicity
UI-1590Competitive12.4 μMRGS7/8Under investigation

CCG-63802’s reversibility and selectivity profile make it superior to earlier inhibitors like CCG-4986, which suffers from off-target effects due to covalent modification .

Research Limitations and Future Directions

While CCG-63802 shows promise, key challenges remain:

  • Blood-Brain Barrier Penetration: Current studies rely on intrathecal delivery; oral bioavailability needs evaluation .

  • Long-Term Safety: Chronic RGS4 inhibition may dysregulate cardiovascular or metabolic functions .

  • Structural Optimization: Modifications to the pyridopyrimidinone core could improve potency (e.g., halogen substitution at C9) .

Ongoing research focuses on prodrug formulations and combination therapies with cannabinoid agonists to enhance therapeutic efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator